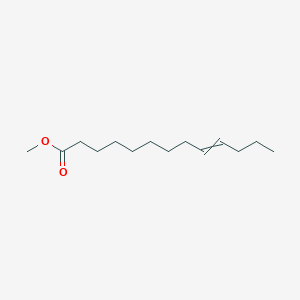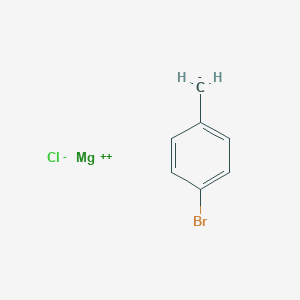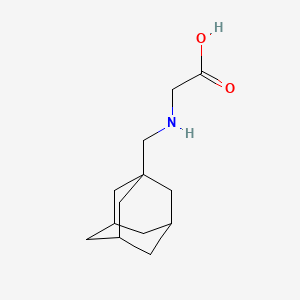![molecular formula C9H12NO5P B14266917 Dimethyl [(3-nitrophenyl)methyl]phosphonate CAS No. 152528-25-1](/img/structure/B14266917.png)
Dimethyl [(3-nitrophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(3-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 3-nitrophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [(3-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester. For instance, the reaction of trimethyl phosphite with 3-nitrobenzyl bromide under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(3-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Reduction: The reduction of the nitro group yields dimethyl [(3-aminophenyl)methyl]phosphonate.
Substitution: Substitution reactions can yield various alkylated derivatives.
Hydrolysis: Hydrolysis results in the formation of phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(3-nitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of dimethyl [(3-nitrophenyl)methyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Dimethyl [(4-nitrophenyl)methyl]phosphonate: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Uniqueness
Dimethyl [(3-nitrophenyl)methyl]phosphonate is unique due to the position of the nitro group, which influences its chemical reactivity and potential applications. The meta position of the nitro group can lead to different electronic effects compared to para-substituted analogs, making it a valuable compound for specific synthetic and research purposes.
Propiedades
Número CAS |
152528-25-1 |
|---|---|
Fórmula molecular |
C9H12NO5P |
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
1-(dimethoxyphosphorylmethyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-14-16(13,15-2)7-8-4-3-5-9(6-8)10(11)12/h3-6H,7H2,1-2H3 |
Clave InChI |
JEUMBXRAOMQFLM-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)





![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


